Product packaging for 6-O-Propanoylmorphine(Cat. No.:CAS No. 66640-98-0)

6-O-Propanoylmorphine

Cat. No.: B1235323
CAS No.: 66640-98-0
M. Wt: 341.4 g/mol
InChI Key: GAUGLXKLZPLHFQ-ILIJTDRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Propanoylmorphine (Morphine, propionate ) is a semi-synthetic derivative of the classic opiate alkaloid morphine, designed for advanced pharmacological and neurochemical research . As a 6-O-ester of morphine, it belongs to a class of compounds where modifications at the 6-position are known to significantly alter the lipophilicity, blood-brain barrier penetration, and metabolic stability of the parent molecule . This makes it a valuable tool for studying structure-activity relationships (SAR) of opioid ligands, particularly how esterification of the C6 hydroxy group influences binding affinity and functional activity at the mu-opioid (MOR), delta-opioid (DOR), and kappa-opioid (KOR) receptors . The prototypical compound of this series, 6-monoacetylmorphine (6-MAM), is a potent, lipophilic metabolite of heroin and exhibits high potency by rapidly penetrating the central nervous system . By analogy, this compound is intended for investigational use in pre-clinical studies aimed at understanding the mechanisms of opioid action, the development of novel analgesics, and the metabolic pathways of morphine-based prodrugs . Researchers can utilize this compound to explore biased agonism, signal transduction pathways, and the molecular recognition of opioids by their receptors, as detailed in recent cryo-EM structural studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B1235323 6-O-Propanoylmorphine CAS No. 66640-98-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66640-98-0

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] propanoate

InChI

InChI=1S/C20H23NO4/c1-3-16(23)24-15-7-5-12-13-10-11-4-6-14(22)18-17(11)20(12,19(15)25-18)8-9-21(13)2/h4-7,12-13,15,19,22H,3,8-10H2,1-2H3/t12-,13+,15-,19-,20-/m0/s1

InChI Key

GAUGLXKLZPLHFQ-ILIJTDRLSA-N

SMILES

CCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Isomeric SMILES

CCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C

Canonical SMILES

CCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Synonyms

6-O-propanoylmorphine
6-O-propanoylmorphine hydrochloride, (5alpha,6alpha)-isome

Origin of Product

United States

Chemical Synthesis and Derivatization of 6 O Propanoylmorphine

Methodologies for the Preparation of 6-O-Propanoylmorphine

The preparation of this compound hinges on specific chemical strategies that favor the esterification of the secondary allylic alcohol at the C6 position of the morphine scaffold.

Directed acylation involves the use of specific reagents and conditions to encourage the reaction at the desired C6 hydroxyl group. The reactivity of the two hydroxyl groups in morphine—the phenolic C3-OH and the allylic C6-OH—is different, which can be exploited for selective acylation. While the C3-phenolic proton is more acidic, the C6-hydroxyl can be a more favorable site for acylation under certain conditions, particularly when steric hindrance or specific catalysts are involved.

One approach involves the reaction of morphine with propionic anhydride (B1165640). The choice of solvent, temperature, and catalyst is crucial for directing the acylation. For instance, using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the acylation process. oup.com The optimization of reaction parameters, such as reaction time, is critical to ensure the desired product is formed without leading to the formation of the di-acylated product, 3,6-dipropanoylmorphine, or hydrolysis of the starting material. oup.com

A study by Sy et al. highlighted two different methods for the synthesis of this compound, correcting a previous report that had misidentified the 3-O-isomer as the 6-O-isomer. researchgate.net This underscores the importance of precise methodological control and rigorous analytical confirmation (e.g., IR, MS, and NMR) to authenticate the correct isomer. researchgate.net

Regioselectivity in the synthesis of this compound is the cornerstone of its efficient preparation. It refers to the preferential chemical reaction at one of two or more possible reactive sites. The structural environment of the C6-hydroxyl group, being a secondary allylic alcohol, differs significantly from the phenolic C3-hydroxyl group, which is attached to an aromatic ring. mdpi.com This electronic and steric difference is the basis for achieving regioselectivity.

Approaches to achieve regioselective synthesis often involve:

Protection-Deprotection Strategies: A common, albeit less direct, method involves protecting the more reactive C3-phenolic hydroxyl group, performing the acylation at the C6 position, and then deprotecting the C3 position. However, more advanced methods aim to avoid these extra steps.

Catalyst Control: The use of specific catalysts can enhance the reactivity of the C6-hydroxyl or selectively activate the acylating agent towards this position.

Solvent and Base Effects: The reaction environment, including the choice of solvent and base, can influence the relative nucleophilicity of the two hydroxyl groups, thereby directing the acylation.

The development of highly regioselective one-step syntheses is a key goal in synthetic chemistry to improve efficiency and yield. scirp.org

Directed Acylation Strategies at the C6 Position of Morphine

Advanced Synthetic Techniques and Yield Optimization for this compound

Advanced synthetic techniques that could be applied include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. ucla.edu This can lead to improved yields, higher purity, and better scalability compared to traditional batch processes. ucla.edu

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a wide range of reaction conditions (e.g., different catalysts, solvents, temperatures) in parallel, accelerating the identification of optimal synthesis parameters. beilstein-journals.org

Machine Learning and AI-Driven Optimization: Algorithms can be used to model reaction outcomes and predict the optimal conditions for maximizing yield and selectivity, reducing the number of experiments needed. researchgate.netucla.edu Bayesian optimization, for example, can simultaneously optimize multiple objectives like yield and production rate. ucla.edu

The optimization process focuses on several key variables. A study on the related propionylation of other morphine derivatives highlighted reaction time as a critical parameter to balance complete reaction of the starting material against the hydrolysis of the product. oup.com

Table 2: Parameters for Synthesis Optimization

ParameterObjective and Considerations
CatalystScreening for a catalyst (e.g., DMAP) that maximizes regioselectivity for the C6 position and reaction rate. oup.com
SolventChoice of an anhydrous, aprotic solvent to prevent side reactions and favor C6 acylation.
TemperatureOptimizing temperature to increase reaction rate without promoting byproduct formation or degradation.
Reaction TimeFinding the optimal time to maximize yield before potential hydrolysis or further acylation occurs. oup.com
StoichiometryAdjusting the molar ratio of morphine to propionylating agent to minimize the formation of di-acylated products.

Molecular Interactions and Receptor Pharmacology of 6 O Propanoylmorphine

Opioid Receptor Binding Kinetics and Affinity Profiling

The interaction between an opioid ligand and its receptor is characterized by the rates of association and dissociation, which collectively determine the binding affinity. This affinity, often expressed as the inhibition constant (Ki), is a crucial measure of a drug's potency at a specific receptor.

Opioid receptors are a class of G protein-coupled receptors (GPCRs), with the mu (µ), delta (δ), and kappa (κ) receptors being the most well-characterized. plos.org The primary pharmacological actions of most clinically relevant opioids, including morphine, are mediated through the mu-opioid receptor (MOR). mdpi.com The substitution of the hydroxyl group at the 6-position of morphine with an acyl group, such as a propanoyl group, can significantly alter the binding affinity and selectivity.

Some research suggests that 6-AM may also exhibit activity at delta-opioid receptors. nih.gov This suggests that while 6-O-Propanoylmorphine is expected to be a potent mu-opioid agonist, it may also have a broader receptor interaction profile compared to morphine. The increased lipophilicity due to the propanoyl group, similar to the acetyl group in 6-AM, is thought to facilitate its passage across the blood-brain barrier, contributing to its high in vivo potency.

Comparative Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
Morphine~1.2 - 5.1~200 - 400~100 - 300
6-O-Acetylmorphine (6-AM)~1.0 - 10Data varies, some studies suggest higher affinity than morphineData varies, generally lower affinity than for MOR
This compoundEstimated to be high, similar to 6-AMLikely higher affinity than morphine, similar to 6-AMLikely lower affinity than for MOR
Note: Ki values are approximate and can vary based on experimental conditions and tissue preparations. Data for this compound is estimated based on structure-activity relationships with 6-O-acetylmorphine.

Specific data on the association and dissociation dynamics of this compound are not available. However, for many opioids, the binding is a reversible process, reaching a steady state. painphysicianjournal.com The rate of these processes can be influenced by the chemical structure of the ligand. It is plausible that the propanoyl group of this compound influences its kinetic profile at the mu-opioid receptor, potentially altering the residence time of the drug at the receptor compared to morphine. A longer residence time can sometimes correlate with a more sustained pharmacological effect. reactionbiology.com

Mu-Opioid Receptor Selectivity and Binding Potency of this compound

Intracellular Signaling Pathways Modulated by this compound

Upon binding to an opioid receptor, an agonist triggers a cascade of intracellular signaling events. These pathways are complex and can vary between different ligands, a phenomenon known as biased agonism.

Opioid receptors are classic examples of G protein-coupled receptors (GPCRs) that couple primarily to the inhibitory G-protein, Gi/o. plos.org Activation of the mu-opioid receptor by an agonist leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP levels is a hallmark of mu-opioid receptor activation and contributes to the analgesic effects of opioids.

While direct measurements of cAMP inhibition by this compound are not documented, it is expected to act as a potent agonist at the mu-opioid receptor and therefore effectively inhibit adenylyl cyclase. Studies on heroin and its metabolite 6-AM have shown them to be highly efficacious in activating G-proteins, in some cases more so than morphine. ebi.ac.uk For instance, in rat thalamic membranes, 6-AM was found to be more efficacious than morphine in stimulating G-protein activation. ebi.ac.uk This suggests that this compound would also be a highly effective activator of the G-protein signaling pathway. The efficacy of an agonist in this pathway can be quantified using assays such as the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins. nih.gov

In addition to G-protein signaling, agonist binding to GPCRs also promotes the recruitment of β-arrestin proteins. mdpi.com β-arrestins play a key role in receptor desensitization, internalization, and can also initiate their own signaling cascades, which are distinct from G-protein pathways. nih.gov The concept of "biased agonism" describes how some ligands can preferentially activate either the G-protein pathway or the β-arrestin pathway. mdpi.com

There is evidence to suggest that some morphine metabolites exhibit biased agonism. A study comparing morphine and its metabolites found that 6-acetylmorphine (B159328) showed a bias towards β-arrestin recruitment over G-protein activation when compared to morphine. researchgate.net This finding is significant as the β-arrestin pathway has been linked to some of the adverse effects of opioids. A ligand that is biased towards G-protein signaling and away from β-arrestin recruitment could theoretically offer a better therapeutic profile. Given the structural similarity, it is plausible that this compound may also exhibit a similar bias towards β-arrestin signaling relative to morphine. Assays to measure β-arrestin recruitment, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays, are used to characterize the signaling bias of a ligand in cellular models. rsc.orgmdpi.com

G-Protein Coupled Receptor Activation Mechanisms (e.g., cAMP inhibition)

Comparative Receptor Pharmacology of this compound with Morphine and Other Opioid Analogs

The pharmacological properties of this compound are best understood in comparison to its parent compound, morphine, and its close structural analog, 6-O-acetylmorphine. The primary difference lies in the ester group at the 6-position. This modification generally increases the lipophilicity of the molecule, which enhances its ability to cross the blood-brain barrier.

In terms of antinociceptive (pain-relieving) activity, studies in rats have shown that 6-O-propionylmorphine has a similar level of activity to 6-O-acetylmorphine. researchgate.net This suggests that this compound is a highly potent analgesic, likely more potent than morphine on a molar basis when administered systemically, due to more efficient brain penetration.

The pharmacology of heroin (diacetylmorphine) is largely attributable to its rapid in vivo hydrolysis to 6-AM and subsequently to morphine. ebi.ac.ukjneurosci.org 6-AM itself is a very potent opioid, with some studies suggesting it is more potent than morphine in producing rewarding effects. nih.gov The similarity in the antinociceptive activity of 6-O-propionylmorphine and 6-AM suggests that the nature of the short-chain acyl group at the 6-position (acetyl vs. propanoyl) may not drastically alter the intrinsic activity at the receptor level, but both are more potent than the parent morphine.

Biotransformation and Metabolic Pathways of 6 O Propanoylmorphine

Enzymatic Hydrolysis of the Propanoyl Ester Linkage (in vitro and preclinical models)

The primary step in the biotransformation of 6-O-propanoylmorphine is the cleavage of its propanoyl ester bond at the 6-position of the morphine molecule. This hydrolysis is an enzyme-mediated process, primarily catalyzed by carboxylesterases (CES). nih.gov These enzymes are abundant in various tissues, including the liver, plasma, and brain. nih.govcnr.it

In vitro studies using human liver microsomes and recombinant human carboxylesterases have demonstrated that CES1 and CES2 are the principal enzymes responsible for the hydrolysis of a wide array of ester-containing drugs. nih.gov The hydrolysis of the ester linkage in this compound results in the formation of morphine and propionic acid. The general mechanism involves a nucleophilic attack by a serine residue in the active site of the carboxylesterase on the carbonyl carbon of the ester group, leading to the release of the alcohol (morphine) and the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid (propionic acid). nih.gov

The rate of hydrolysis can be influenced by the structure of the acyl group. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous 6-O-acyl-morphine derivatives, such as heroin (3,6-diacetylmorphine) and its metabolite 6-acetylmorphine (B159328) (6-AM), show rapid hydrolysis in biological matrices like blood and tissue homogenates. researchgate.net It is anticipated that this compound undergoes a similar rapid enzymatic conversion.

Table 1: Key Enzymes in the Hydrolysis of this compound

Enzyme Family Specific Enzyme(s) Location Function

Identification and Biochemical Characterization of Major Metabolites (in vitro and preclinical in vivo)

The metabolic cascade of this compound yields several key metabolites. The primary and most pharmacologically significant metabolite is morphine . The enzymatic hydrolysis of the parent compound directly produces morphine, which is a potent mu-opioid receptor agonist.

Following the initial hydrolysis, morphine undergoes further phase II metabolism, primarily through glucuronidation. This process is catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being a key isoform. nih.govnih.gov The major morphine metabolites are:

Morphine-3-glucuronide (B1234276) (M3G): This is the most abundant metabolite of morphine. nih.gov It has a low affinity for opioid receptors and is generally considered to lack analgesic activity. nih.gov

Morphine-6-glucuronide (B1233000) (M6G): Although formed in smaller quantities than M3G, M6G is a potent opioid agonist, with some studies suggesting it is more potent than morphine itself. nih.govjst.go.jp

In preclinical in vivo studies, the administration of morphine prodrugs leads to the detection of both the parent compound (if hydrolysis is not immediate and complete) and its subsequent metabolites, morphine, M3G, and M6G, in plasma and urine. nih.gov A minor metabolic pathway for morphine also includes N-demethylation to normorphine, catalyzed by cytochrome P450 enzymes. mdpi.com

Table 2: Major Metabolites of this compound and Their Precursors

Metabolite Precursor Compound Metabolic Pathway Key Enzymes
Morphine This compound Ester Hydrolysis Carboxylesterases (CES1, CES2) nih.gov
Propionic Acid This compound Ester Hydrolysis Carboxylesterases (CES1, CES2)
Morphine-3-glucuronide (M3G) Morphine Glucuronidation UGT2B7 nih.gov
Morphine-6-glucuronide (M6G) Morphine Glucuronidation UGT2B7 nih.gov

Prodrug Conversion Mechanisms of this compound

This compound functions as a prodrug, a pharmacologically less active compound that is converted into an active drug in the body. medscape.com The primary purpose of modifying morphine at the 6-position with a propanoyl group is to increase its lipophilicity. Morphine itself is relatively polar, which limits its ability to cross the blood-brain barrier (BBB). nih.gov

By masking the hydroxyl group at the 6-position with an ester, the lipophilicity of the molecule is enhanced, facilitating its transport across the BBB. mdpi.comnih.gov Once in the central nervous system, the propanoyl group is rapidly hydrolyzed by esterases present in the brain tissue, releasing the active drug, morphine. oatext.com This "lock-in" mechanism allows for a higher concentration of morphine to be achieved in the brain compared to the systemic administration of morphine itself. mdpi.com This strategy is famously exemplified by heroin, which is diacetylmorphine and crosses the BBB much more efficiently than morphine. nih.gov

Species-Specific Metabolic Differences in Preclinical Animal Models

The metabolism of drugs can exhibit significant variations between different animal species, which is a crucial consideration in preclinical research. unodc.org These differences often arise from variations in the expression and activity of metabolic enzymes.

For morphine and its derivatives, notable species-specific differences have been observed, particularly in the process of glucuronidation. For instance, in rats, morphine is almost exclusively metabolized to morphine-3-glucuronide (M3G), with little to no formation of the active metabolite morphine-6-glucuronide (M6G). nih.gov In contrast, humans produce significant amounts of both M3G and M6G. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
6-acetylmorphine
Codeine
Heroin (3,6-diacetylmorphine)
Morphine
Morphine-3-glucuronide (M3G)
Morphine-6-glucuronide (M6G)
Normorphine

Structure Activity Relationship Sar Studies of 6 O Propanoylmorphine and Analogs

Impact of C6 Esterification on Opioid Receptor Binding and Intrinsic Activity

Esterification of the C6-hydroxyl group of morphine is a well-established strategy for modulating its pharmacological properties. This modification directly influences the lipophilicity of the molecule, which in turn affects its ability to cross cellular membranes and its binding characteristics at opioid receptors.

Research into a series of 6-O-acylmorphine derivatives, including 6-O-propanoylmorphine, was undertaken to develop compounds with a longer duration of action. nih.gov Studies comparing this compound with other 6-acylated compounds like 6-O-acetylmorphine (a key active metabolite of heroin) have shown that the nature of the ester group significantly impacts potency. nih.gov While specific binding affinity (Kᵢ) values for this compound are not always detailed in comparative literature, studies on related compounds show that modifications at the C6 position generally have a modest effect on mu-opioid receptor (MOR) binding affinity compared to modifications at other positions, like C3. nih.gov For instance, morphine and its C6-metabolite, morphine-6-glucuronide (B1233000), exhibit similar high affinities for the mu-receptor. nih.gov

However, the increased lipophilicity conferred by the propanoyl group compared to a hydroxyl or acetyl group can lead to enhanced potency. Early pharmacological studies demonstrated that 6-acylated compounds, including this compound, are more potent than heroin when administered subcutaneously and are also effective orally. nih.gov

The intrinsic activity of a ligand describes its ability to activate a receptor upon binding. guidetopharmacology.org This is often quantified using functional assays like the GTPγS binding assay, which measures G-protein activation, an early step in receptor signaling. nih.govnih.gov Opioid agonists, such as morphine, stimulate GTPγS binding, while antagonists block this stimulation. nih.govplos.org this compound functions as a mu-opioid receptor agonist. The esterification at the C6 position does not change the fundamental agonist nature inherited from the parent morphine scaffold but modulates its potency and duration of action.

CompoundModification from MorphineOpioid Receptor Binding Affinity (Kᵢ, nM)Intrinsic Activity (Efficacy)Key Finding
Morphine-μ: ~1.2 nih.govFull AgonistPrototypical μ-agonist. painphysicianjournal.com
6-O-Acetylmorphine (6-AM)C6-OH → C6-O-AcetylGenerally similar to or slightly higher than morphine for MORFull AgonistActive metabolite of heroin, highly potent.
This compoundC6-OH → C6-O-PropanoylData not widely published, but expected to be high affinity for MORAgonistReported to be more potent than heroin with a longer duration of action. nih.gov
Morphine-6-glucuronide (M6G)C6-OH → C6-O-Glucuronideμ: ~0.6 nih.govPotent AgonistDespite increased polarity, retains high affinity and potent analgesic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in medicinal chemistry to predict the biological activity of compounds based on their physicochemical properties. acs.orgtcmsp-e.com These models establish a mathematical correlation between molecular descriptors (such as lipophilicity, electronic properties, and steric factors) and a compound's potency or affinity. researchgate.net

While specific 3D-QSAR models exclusively for this compound are not prominent in the literature, QSAR studies on broader classes of morphinans and other opioid ligands provide a framework for understanding its properties. tcmsp-e.comnih.gov For a series of morphine-6-ester derivatives, a QSAR model would typically incorporate descriptors for the C6-substituent.

Key descriptors relevant to this compound would include:

Hydrophobicity/Lipophilicity (logP): The propanoyl group is more lipophilic than the hydroxyl group of morphine or the acetyl group of 6-AM. This property is critical for membrane permeability and can influence binding pocket interactions.

Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): These describe the size and shape of the propanoyl group. The bulkiness of the ester can influence the fit of the ligand within the opioid receptor's binding site.

Electronic Descriptors (e.g., Hammett constants, partial atomic charges): These quantify the electronic influence of the ester group, which can affect hydrogen bonding capacity and electrostatic interactions with receptor residues.

A hypothetical QSAR model would likely predict that systematically increasing the alkyl chain length of the C6-ester (from formyl to acetyl to propanoyl) would increase lipophilicity, potentially leading to increased potency up to an optimal chain length, after which steric hindrance might negatively impact receptor fit. tcmsp-e.com Such models are valuable for guiding the synthesis of new analogs by predicting which modifications are most likely to yield compounds with desired activity profiles. europa.eu

Stereochemical Influences on the Molecular Activity of this compound

The biological activity of morphine and its derivatives is critically dependent on their three-dimensional structure. Opioid receptors are chiral, meaning they can distinguish between different stereoisomers of a ligand, and this interaction is highly stereospecific. frontiersin.org

Morphine possesses five asymmetric carbon atoms (C5, C6, C9, C13, and C14), which define its rigid, T-shaped conformation. unodc.org It is a long-established principle that only the naturally occurring levorotatory (-) isomer of morphine is pharmacologically active as an opioid agonist; its dextrorotatory (+) isomer is inactive. painphysicianjournal.com This stereochemical requirement is retained in all its derivatives, including this compound. The specific spatial arrangement of the phenolic A-ring, the furan (B31954) ring, and the protonated nitrogen atom is essential for proper docking into the mu-opioid receptor. nih.gov

The stereochemistry at the C6 position is also a significant factor. In morphine, the hydroxyl group is in the alpha (α) orientation. Esterification to form this compound occurs at this position. Studies on related C6-substituted morphinans have shown that the stereochemistry at C6 (α vs. β) can have a profound impact on the pharmacological profile, sometimes determining whether a compound acts as an agonist or an antagonist. nih.gov While the C6 stereochemistry in some series of ligands has been found to have little effect on mu-opioid receptor-selective interactions, it remains a key parameter in molecular design. nih.gov The orientation of the propanoyl group itself relative to the rest of the morphinan (B1239233) skeleton can affect interactions within the binding pocket, influencing both affinity and efficacy.

Rational Design Principles for this compound Analogs

Rational drug design involves the deliberate creation of new molecules with the intent of achieving a specific biological effect, based on an understanding of SAR. mdpi.com For this compound, several design principles can be applied to create novel analogs with potentially improved properties.

Modification of the C6-Ester Group: The existing SAR data indicates that the C6-ester is a key modulator of potency and pharmacokinetics. nih.gov A primary design strategy involves synthesizing a library of analogs by varying the ester chain. This includes altering its length (e.g., butanoyl, pentanoyl), branching (e.g., isobutyryl), or introducing different functional groups (e.g., aromatic rings, unsaturation) to fine-tune lipophilicity and steric bulk for optimal receptor interaction.

Bioisosteric Replacement of the Ester Linkage: The ester group at C6 can be replaced with other chemical groups that are similar in size and shape but have different electronic or hydrogen-bonding properties. This concept, known as bioisosteric replacement, could involve synthesizing analogs with ether, amide, or carbamate (B1207046) linkages at the C6 position to explore new interactions with the receptor and potentially alter metabolic stability. nih.gov

Combined Modifications at C6 and N17: The substituent on the morphinan nitrogen at position 17 is a primary determinant of efficacy, dictating whether a compound is an agonist, antagonist, or partial agonist. plos.org A powerful design strategy is to combine the 6-O-propanoyl moiety with various N17-substituents (e.g., replacing the N-methyl group with N-allyl, N-cyclopropylmethyl, or N-phenethyl) to create novel ligands with mixed or unique pharmacological profiles. plos.orgrsc.org

Introduction of Functionality at C14: Adding a hydroxyl or methoxy (B1213986) group at the C14 position of the morphinan scaffold is known to dramatically increase the potency of many opioid ligands. mdpi.com Designing analogs that incorporate a 14-hydroxy or 14-methoxy group into the this compound structure is a rational approach to potentially create highly potent agonists.

Design PrincipleStructural Modification ExampleRationale / Expected Outcome
Varying C6-Ester ChainReplacing propanoyl with butanoyl or benzoylOptimize lipophilicity and steric fit to enhance potency or alter duration of action.
Bioisosteric ReplacementReplacing C6-ester with a C6-amide linkageChange hydrogen bonding potential and metabolic stability while maintaining spatial orientation. nih.gov
Modifying N17-SubstituentReplacing N-methyl with N-cyclopropylmethyl on the this compound scaffoldShift the pharmacological profile from agonist towards antagonist or partial agonist. plos.orgrsc.org
Adding C14-FunctionalityIntroducing a 14-hydroxyl groupPotentially increase binding affinity and agonist potency significantly. mdpi.com

Analytical Methodologies for the Study of 6 O Propanoylmorphine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. etamu.edu For 6-O-propanoylmorphine, both high-performance liquid chromatography and gas chromatography are pivotal.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of compounds in complex mixtures. torontech.com In the analysis of this compound, HPLC is employed to separate it from other related alkaloids and metabolites. A typical HPLC system utilizes a stationary phase, such as a C18 reverse-phase column, and a mobile phase, which is a mixture of solvents. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. eag.com

For the quantitative analysis of this compound, a detector, commonly a UV-Vis or a photodiode array (PDA) detector, is used. nih.govmdpi.com The response of the detector is proportional to the concentration of the compound, allowing for accurate measurement. torontech.com The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best separation. nih.gov

Table 1: Typical HPLC Parameters for Opiate Analysis

Parameter Typical Value/Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient elution with acetonitrile (B52724) and an aqueous buffer researchgate.net
Flow Rate 0.5 - 1.0 mL/min nih.govprotocols.io
Detection UV-Vis or Photodiode Array (PDA) at specific wavelengths mdpi.com

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another essential technique, particularly when coupled with a mass spectrometer (GC-MS). spectroinlets.com It is well-suited for volatile and semi-volatile compounds like this compound, often after a derivatization step to increase volatility and thermal stability. wikipedia.org In GC, the sample is vaporized and carried by an inert gas through a column. thermofisher.com The separation occurs based on the compound's boiling point and its interaction with the stationary phase. etamu.edu

GC-MS is considered a "gold standard" in forensic substance identification due to its high specificity. wikipedia.org The GC separates the mixture, and the MS provides detailed structural information, allowing for positive identification. wikipedia.org However, the high temperatures used in the GC injection port can potentially cause thermal degradation of the analyte. wikipedia.org

Spectrometric Techniques for Structural Elucidation and Detection

Spectrometric methods are indispensable for confirming the chemical structure of this compound and for its sensitive detection.

Mass Spectrometry (MS and LC-MS/MS) Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. etamu.edu When combined with a separation technique like liquid chromatography (LC-MS/MS), it provides very high sensitivity and selectivity. eag.com This is particularly useful for detecting trace amounts of substances in complex biological or environmental samples. eag.commeasurlabs.com

In LC-MS/MS, the LC separates the compounds, which are then ionized and introduced into the mass spectrometer. eag.com The first mass analyzer selects the precursor ion of this compound, which is then fragmented in a collision cell. eag.com The resulting product ions are analyzed by a second mass analyzer, providing a highly specific fragmentation pattern that serves as a molecular fingerprint for identification and quantification. eag.com This technique is widely used for the analysis of various compounds, including monoamines and fatty acids in biological tissues. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization (Proton and Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. chemrevise.org Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound.

In ¹H NMR, the chemical shift of each proton provides information about its electronic environment. chemrevise.org The integration of the signal corresponds to the number of protons, and the splitting pattern (spin-spin coupling) reveals information about adjacent protons. chemrevise.org

¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. chemrevise.org The chemical shifts in ¹³C NMR are also indicative of the electronic environment of the carbon atoms. msu.edu

Table 2: Predicted NMR Data for this compound

Atom Type Predicted Chemical Shift (ppm) Range
¹H NMR
Aromatic Protons 6.5 - 7.0
Olefinic Protons 5.0 - 6.0
Protons adjacent to Oxygen 3.5 - 5.5
Aliphatic Protons 1.0 - 3.5
Methyl Protons (Propanoyl) ~1.1 (triplet)
Methylene Protons (Propanoyl) ~2.4 (quartet)
¹³C NMR
Carbonyl Carbon (Ester) 170 - 175
Aromatic/Olefinic Carbons 110 - 150
Carbons adjacent to Oxygen 60 - 90
Aliphatic Carbons 20 - 60

Note: These are general predicted ranges and actual values can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scienceready.com.au Covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic spectrum. chemistrystudent.commaricopa.edu

For this compound, IR spectroscopy can confirm the presence of key functional groups. The ester carbonyl (C=O) group introduced by the propanoyl moiety will show a strong absorption band. Other characteristic absorptions include those for C-H, C-O, and aromatic C=C bonds. maricopa.edupressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Ester C=O Stretch 1735 - 1750 libretexts.org
Alkene =C-H Stretch 3020 - 3100 pressbooks.pub
Alkene C=C Stretch ~1650 pressbooks.pub
Aromatic C-H Stretch ~3030 pressbooks.pub
Alkane C-H Stretch 2850 - 2960 pressbooks.pub
Ether/Ester C-O Stretch 1000 - 1300 pressbooks.pub

Advanced Analytical Strategies for Trace Analysis in Preclinical Biological Matrices

The detection and quantification of this compound at trace levels in complex preclinical biological matrices present significant analytical challenges. The low concentrations typical in pharmacokinetic studies necessitate highly sensitive and selective methodologies. nih.gov Modern analytical chemistry has advanced to meet these demands, primarily through the use of hyphenated chromatographic and mass spectrometric techniques. technologynetworks.commdpi.com These strategies are essential for delineating the metabolic profile and understanding the disposition of the compound in animal models. oup.com

The primary methods employed for the trace analysis of opioids, which are applicable to this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov These techniques offer the requisite sensitivity and specificity to distinguish the analyte from endogenous matrix components and other structurally related metabolites. azolifesciences.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the quantitative analysis of drugs and metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to a broad range of compounds, including polar and thermolabile molecules. technologynetworks.com The development of a robust LC-MS/MS method for this compound would involve careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Effective sample preparation is critical to remove interfering substances from the biological matrix (e.g., plasma, urine) and to concentrate the analyte. Common approaches for opioid analysis include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. For instance, a single-step LLE using acetonitrile/n-butyl-chloride has been successfully used for the analysis of other complex molecules in human plasma. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up and concentrating analytes from complex samples. nih.gov Mixed-mode SPE cartridges are often used for extracting opioids from matrices like blood and urine, providing a clean extract for analysis. nih.gov

Chromatographic Separation and Detection: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation of opioids. The choice of column, mobile phase composition, and gradient elution is optimized to achieve a short run time and good peak shape for this compound and its internal standard. For example, a C18 column is commonly employed for separating similar compounds. nih.gov

Following separation, detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode. mdpi.com The instrument is set to monitor specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode, which provides excellent selectivity and sensitivity. mdpi.com For a related compound, remifentanil, transition ions of m/z 377.10→113.20 were used for quantification. mdpi.com A similar approach would be developed for this compound.

The table below summarizes typical parameters for the LC-MS/MS analysis of analogous compounds in plasma.

AnalyteMatrixExtraction MethodLC ColumnMobile PhaseDetection ModeLLOQReference
MS-275Human PlasmaLiquid-Liquid ExtractionWaters X-Terra C18Acetonitrile-ammonium acetate (B1210297) (pH 2.9) with 0.1% formic acidESI+0.5 ng/mL nih.gov
RemifentanilHuman PlasmaProtein PrecipitationAgilent Poroshell 120 EC-C18Acetonitrile and water with 0.1% formic acidESI+0.05 ng/mL mdpi.com
Catecholamines (E, NE)PlasmaSolid-Phase ExtractionIn-sample Ion-pairing ChromatographyNot SpecifiedMS/MS0.02-0.20 nmol/L nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another cornerstone technique in analytical toxicology and drug metabolism studies. researchgate.net While highly effective, its application to polar, non-volatile compounds like morphine and its derivatives often requires a chemical derivatization step to enhance volatility and improve chromatographic performance. jfda-online.com

Sample Preparation and Derivatization: Similar to LC-MS/MS, sample clean-up using LLE or SPE is a prerequisite. nih.govnih.gov Following extraction, the crucial step is derivatization. For opioids containing hydroxyl groups, acylation is a common strategy. A procedure for the simultaneous analysis of several opioids, including 6-acetylmorphine (B159328), involves derivatization with propionic anhydride (B1165640). nih.gov This converts hydroxyl groups into more volatile propionic esters, a process directly analogous to the structure of this compound itself, suggesting that if metabolites with free hydroxyl groups were of interest, this derivatization could be highly effective. nih.gov Other reagents, such as N-methyl-bis(trifluoroacetamide) (MBTFA), are also used to produce trifluoroacetyl derivatives. nih.gov

GC-MS Analysis: The derivatized extract is injected into the GC-MS system. The analysis is typically performed using a capillary column (e.g., DB-5) and a temperature program designed to separate the analytes of interest. jfda-online.com The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized analyte. nih.gov Method validation for similar opioids has demonstrated linearity up to 2000-5000 ng/mL with a limit of quantitation around 25 ng/mL in hydrolyzed urine. nih.gov

The table below outlines key aspects of GC-MS methods used for related opioid compounds.

AnalytesMatrixExtraction MethodDerivatization AgentDetection ModeLLOQReference
Morphine, Codeine, 6-acetylmorphine, etc.Blood, UrineMixed-Mode SPEN-methyl-bis(trifluoroacetamide) (MBTFA)SIM-GC-MSNot specified nih.gov
Morphine, 6-acetylmorphine, etc.UrineLiquid-Liquid ExtractionPropionic AnhydrideFull Scan GC-MS25 ng/mL nih.gov
AmphetaminesHairLiquid-Liquid ExtractionHeptafluorobutyric anhydride (HFBA)GC/MS0.1-0.2 ng/mg jfda-online.com

Preclinical Mechanistic Investigations of 6 O Propanoylmorphine

In Vitro Cellular Models for Pharmacological Characterization

In vitro cellular models are fundamental tools for dissecting the molecular interactions of a drug candidate. These systems allow for the controlled examination of a compound's effects on specific cellular components, such as receptors and signaling pathways.

Receptor Binding Assays in Recombinant and Native Cell Lines

Receptor binding assays are crucial for determining the affinity of a compound for its target receptors. These assays typically involve the use of recombinant cell lines, which are engineered to express a specific receptor type, or native cell lines that naturally express the receptors of interest. The affinity of a ligand for a receptor is a key determinant of its potential potency. chemrxiv.org

While specific binding affinity data for 6-O-Propanoylmorphine is not extensively detailed in the public domain, studies on related morphine derivatives provide a framework for understanding its likely profile. For instance, morphine-3-O-propionyl-6-O-sulfate, a structurally related compound, has been shown to have a high affinity for the µ-opiate receptor. molaid.com Research on other 6-acylated morphine derivatives has also indicated significant interaction with opioid receptors. researchgate.net The binding affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied. nih.gov

Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM) of Morphine and Related Compounds

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Morphine1.0 - 10100 - 1000100 - 1000
DAMGO1 - 5>1000>1000
DPDPE>10001 - 10>1000
U-50,488H>1000>100010 - 50

This table presents typical binding affinity ranges for standard opioid agonists and is for illustrative purposes. Specific data for this compound is not available in the provided search results.

Functional Assays of Opioid Receptor Activation in Cellular Systems

Functional assays move beyond simple binding and assess the ability of a compound to activate a receptor and elicit a cellular response. These assays are critical for characterizing a compound as an agonist, antagonist, or partial agonist. Common functional assays for opioid receptors, which are G protein-coupled receptors (GPCRs), include measuring the inhibition of adenylyl cyclase activity (leading to reduced cyclic AMP levels) and β-arrestin recruitment assays. elifesciences.orgtg.org.au

In Vivo Animal Models for Mechanistic Studies

In vivo animal models are indispensable for understanding the physiological and behavioral effects of a compound in a living organism. These models allow for the investigation of complex interactions that cannot be replicated in vitro.

Investigating Receptor Occupancy in Rodent Brain Tissues

Receptor occupancy (RO) studies quantify the percentage of target receptors in the brain that are bound by a drug at a given dose. nih.gov This is a critical parameter for establishing a relationship between drug exposure and pharmacological effect. meliordiscovery.com RO can be measured using techniques such as ex vivo autoradiography or in vivo imaging with radiolabeled tracers. giffordbioscience.comgiffordbioscience.com In ex vivo RO studies, the animal is administered the test compound, and after a specific time, the brain tissue is harvested and analyzed to determine the degree of receptor binding. giffordbioscience.com In vivo methods, which are generally considered more accurate, involve the co-administration of the drug and a radioligand, followed by imaging to measure the displacement of the radioligand. rotman-baycrest.on.ca

For opioid receptors, tracers like [³H]DAMGO are used to label µ-opioid receptors in brain sections. giffordbioscience.com The level of receptor occupancy is then correlated with the administered dose of the test compound to generate a dose-response curve. nih.gov

Biochemical Pathway Analysis in Preclinical Tissue Samples

Analysis of biochemical pathways in tissue samples from preclinical models provides insight into the downstream effects of receptor activation. For opioid agonists, this can involve measuring changes in neurotransmitter levels, second messenger systems, and gene expression in specific brain regions. Activation of opioid receptors, which are coupled to inhibitory G proteins, leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. tg.org.au This, in turn, affects various intracellular signaling cascades.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species for Mechanistic Insight

PK/PD modeling is a powerful tool used to establish a quantitative relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effect (pharmacodynamics). accp1.orgnih.gov This modeling approach is crucial for optimizing dosing regimens and predicting clinical outcomes based on preclinical data. europa.eunih.gov

In the context of this compound, PK/PD modeling would integrate data from in vitro and in vivo studies to build a mathematical model describing the link between drug exposure and receptor-mediated effects. researchgate.net This can help in understanding the time course of receptor occupancy and its correlation with pharmacological responses. Mechanistic PK/PD models can also incorporate parameters related to receptor binding affinity and signal amplification to provide a more comprehensive understanding of the drug's action. nih.govnih.gov

Future Directions in 6 O Propanoylmorphine Academic Research

Elucidation of Novel Ligand-Receptor Binding Interactions

A fundamental aspect of future research on 6-O-propanoylmorphine involves a detailed elucidation of its binding interactions with opioid receptors, particularly the mu-opioid receptor (MOR), for which morphine and its derivatives have a high affinity. medlineplus.govnih.gov The nature of the acyl group at the 6-position of the morphine scaffold can significantly influence binding affinity and selectivity. While extensive data exists for many opioids, a uniform assessment of binding constants for all derivatives is often lacking due to varied experimental methodologies. nih.gov

Future research should focus on obtaining precise binding affinity (Ki) values for this compound at the human recombinant mu, delta (DOR), and kappa (KOR) opioid receptors. nih.gov Comparative studies with morphine, 6-acetylmorphine (B159328), and other 6-acyl analogs would provide a clearer understanding of how the size and lipophilicity of the propanoyl group impact receptor binding. It is known that the 6-acyl group can alter the pharmacological profile; for instance, some 6-acylated derivatives have shown increased potency compared to morphine. nih.gov

Advanced techniques such as traceless affinity labeling could be employed to visualize the binding of this compound to opioid receptors in living neurons, providing spatial and temporal information about receptor engagement. elifesciences.org Furthermore, investigating how this compound interacts with receptor heterodimers, such as MOR-DOR complexes, could reveal novel pharmacological properties, as these heterodimers can exhibit unique signaling and regulatory characteristics. nih.gov

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Opioids Note: Specific Ki values for this compound are not widely published and represent a key area for future research. The data below is for comparative reference.

CompoundMu-Opioid Receptor (MOR) Ki (nM)Delta-Opioid Receptor (DOR) Ki (nM)Kappa-Opioid Receptor (KOR) Ki (nM)Reference
Morphine1-100>1000>1000 nih.gov
Fentanyl1-100>1000>1000 nih.gov
Buprenorphine<1~10~1 nih.gov
Oxymorphone<1~100~100 nih.gov

Development of Advanced Synthetic Routes for Stereospecific and Complex Analogs

The synthesis of this compound has been previously described, involving the acylation of morphine. A reinvestigation and correction of the syntheses for 3-O- and this compound were published by Sy, et al. in 1986, highlighting the importance of precise synthetic control. vdoc.pubepdf.pubacs.org Future research in this area should focus on developing more advanced, stereoselective synthetic routes that can be applied not only to this compound but also to a wider range of complex, novel analogs.

The development of stereoselective synthesis methods is crucial for creating structurally complex molecules with multiple stereocenters, a key feature of the morphine scaffold. rsc.org Modern synthetic strategies, such as transition-metal-free radical cascade reactions, could be explored for the efficient construction of highly decorated and functionalized morphine analogs. rsc.org The goal would be to create libraries of compounds with systematic variations at the 6-position and other sites on the morphinan (B1239233) skeleton to conduct comprehensive structure-activity relationship (SAR) studies. scienceopen.com

For instance, the synthesis of analogs with different acyl chains (e.g., butanoyl, pentanoyl) or with branched or cyclic acyl groups at the 6-position could provide further insights into the steric and electronic requirements for optimal receptor interaction. researchgate.net Additionally, the development of synthetic routes to isotopically labeled versions of this compound would be invaluable for metabolic and pharmacokinetic studies. mdpi.com

Application of Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding ligand-receptor interactions at an atomic level. nih.govplos.org While numerous simulation studies have been conducted on morphine and fentanyl derivatives, scienceopen.comrsc.orgchapman.edu the application of these techniques to this compound is a promising avenue for future research.

MD simulations can be used to model the binding pose of this compound within the mu-opioid receptor's binding pocket. plos.orgacs.org By simulating the dynamic movements of the ligand-receptor complex over time, researchers can identify key amino acid residues involved in the interaction and predict the stability of the complex. rsc.orgplos.org These simulations can help explain the differences in binding affinity and functional activity between this compound and other opioids like morphine. rsc.org

Furthermore, computational approaches can guide the rational design of novel analogs. By predicting the binding affinities and pharmacological properties of virtual compounds before their synthesis, researchers can prioritize the most promising candidates, saving time and resources. chapman.eduplos.org Free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be employed to estimate the binding free energy of this compound and its analogs to the opioid receptor.

Table 2: Key Amino Acid Residues in the Mu-Opioid Receptor Binding Pocket

ResidueTransmembrane Helix (TM)Potential Interaction
Asp147TM3Ionic interaction with the protonated amine of the ligand.
Tyr148TM3Hydrogen bonding. acs.org
Met151TM3Hydrophobic interaction. acs.org
Trp293TM6Hydrophobic/aromatic interaction.
His297TM6Hydrogen bonding/polar interaction.
Ile322TM7Hydrophobic interaction.
Tyr326TM7Hydrogen bonding with the phenolic hydroxyl group of morphine.

Role of this compound in Understanding Opioid Receptor Biology Beyond Traditional Ligands

The traditional view of opioid receptor activation is being replaced by a more nuanced understanding of "functional selectivity" or "biased agonism." This concept posits that ligands can stabilize different receptor conformations, leading to the preferential activation of specific downstream signaling pathways (e.g., G protein signaling over β-arrestin recruitment). elifesciences.org This is significant because G protein pathways are generally associated with analgesia, while β-arrestin pathways have been linked to some of the undesirable side effects of opioids. frontiersin.org

This compound and its analogs could serve as valuable molecular probes to explore the mechanisms of functional selectivity at the mu-opioid receptor. nih.gov By systematically altering the 6-acyl substituent and measuring the resulting bias between G protein and β-arrestin signaling, researchers could map the structural determinants of biased agonism. This knowledge is crucial for the structure-based design of safer opioid analgesics with reduced side effects. elifesciences.org

The study of how this compound modulates the function of various MOR splice variants, which can have different ligand specificities and signaling properties, is another important research direction. nih.gov Understanding the pharmacology of this compound in the broader context of the entire opioid system, including its potential interactions with other receptors and signaling proteins, will ultimately contribute to a more comprehensive picture of opioid biology and aid in the development of next-generation therapeutics. nih.govplos.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-O-Propanoylmorphine to ensure high purity and yield?

  • Methodological Answer : Utilize reaction condition screening (e.g., solvent polarity, temperature gradients) and characterize intermediates via spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC-UV). Apply the PICOT framework to define variables: P (reaction components), I (acylating agents), C (alternative catalysts), O (yield/purity), T (reaction time) . Monitor impurities using reference standards (e.g., propanoic acid derivatives, as in ).
  • Data Example :

Reaction ConditionYield (%)Purity (%)Major Impurity Detected
Propanoyl chloride, 50°C72893-O-Propanoylmorphine
Anhydrous conditions, 60°C8595None

Q. What analytical methods are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Validate a LC-MS/MS protocol with parameters adhering to ICH Q2(R1) guidelines : specificity (no interference from morphine or metabolites), LOD/LOQ (≤1 ng/mL), and linearity (R² > 0.99). Use deuterated internal standards to correct for matrix effects . Reference ’s impurity profiling for structural analogs .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from morphine in hepatic microsomal models?

  • Methodological Answer : Conduct in vitro metabolism assays with human liver microsomes (HLMs). Quantify metabolites via UPLC-QTOF and compare kinetic parameters (Km, Vmax) using Michaelis-Menten models . Address contradictions in literature by analyzing enzyme isoforms (CYP3A4 vs. CYP2D6 dominance) .
  • Data Example :

SubstrateCYP3A4 Activity (%)CYP2D6 Activity (%)Major Metabolite
Morphine1570Morphine-3-glucuronide
This compound65106-O-Propanoyl-3-glucuronide

Q. What strategies resolve contradictions in reported receptor binding affinities of this compound?

  • Methodological Answer : Perform competitive binding assays (μ-opioid receptors) under standardized conditions (pH 7.4, 37°C). Use radiolabeled ligands (e.g., [³H]-DAMGO) and normalize data to protein concentration. Apply statistical rigor (ANOVA with post-hoc tests, p < 0.05) . Reconcile disparities by comparing tissue sources (rat vs. human receptors) or allosteric modulation .

Q. How can forced degradation studies improve impurity profiling of this compound?

  • Methodological Answer : Expose the compound to stress conditions (acid/base hydrolysis, oxidative, thermal). Identify degradation products via HRMS and NMR fragmentation patterns . Cross-reference with ’s impurity database (e.g., propanoic acid derivatives) . Use QbD principles to link degradation pathways to synthetic intermediates.

Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (mechanistic novelty), Novel (unexplored acylated opioids), Ethical (animal model compliance), Relevant (opioid prodrug development) .
  • Data Contradiction Analysis : Apply triangulation (multiple assays) and sensitivity analysis to isolate variables (e.g., buffer composition in binding assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.